N-(4-Hexylphenyl)-N'-phenylurea
Description
Contextualization within the Substituted Urea (B33335) Chemical Class
N-(4-Hexylphenyl)-N'-phenylurea belongs to the class of organic compounds known as substituted ureas. These are derivatives of urea ((NH₂)₂CO) where one or more of the hydrogen atoms on the nitrogen atoms have been replaced by organic groups, such as alkyl or aryl moieties. The core of these molecules is the urea functional group, which consists of a carbonyl group flanked by two nitrogen atoms.
The structure of this compound features a central urea core. One of the nitrogen atoms is bonded to a phenyl group, while the other is attached to a 4-hexylphenyl group. The presence of both a simple phenyl ring and a phenyl ring substituted with a hexyl chain makes it an asymmetrically substituted diarylurea. This specific substitution pattern is key to its chemical properties and potential biological activities.
Substituted ureas are generally colorless crystalline solids. The nature of the substituent groups (R and R') significantly influences their physical and chemical properties, including melting point, solubility, and reactivity. For instance, the introduction of nonpolar alkyl chains, such as the hexyl group in this compound, can be expected to increase its lipophilicity compared to its unsubstituted counterpart, N,N'-diphenylurea.
Academic Significance and Research Trajectory of Substituted Ureas
The academic significance of substituted ureas is extensive and multifaceted, with a research trajectory spanning several decades. mdpi.com This class of compounds has been a fertile ground for discovery in various scientific disciplines, from medicinal chemistry to materials science and agriculture. mdpi.com
Historically, the synthesis of substituted ureas has been a fundamental pursuit in organic chemistry, with numerous methods developed for their preparation. Common synthetic routes include the reaction of isocyanates with primary or secondary amines, and the reaction of amines with phosgene (B1210022) or its derivatives. nih.gov More environmentally friendly methods are also being explored. nih.gov
The research trajectory of substituted ureas has been propelled by the diverse biological activities they exhibit. Many substituted urea derivatives have been found to possess herbicidal, insecticidal, antifungal, antibacterial, antiviral, and anticancer properties. mdpi.comnih.gov This has led to their development as commercial agrochemicals and therapeutic agents.
Rationale for Investigating this compound and its Analogs
The primary rationale for investigating this compound and its analogs stems from the well-established biological activities of the broader class of phenylurea derivatives, particularly their cytokinin-like effects. Cytokinins are a class of plant growth hormones that promote cell division, or cytokinesis, in plant roots and shoots.
The investigation into this compound and its analogs is driven by the desire to understand the structure-activity relationships within this class of compounds. By systematically modifying the substituents on the phenyl rings, researchers can explore how these changes affect cytokinin activity and other biological properties. The hexyl group in this compound, for example, introduces a significant lipophilic character, which could influence its uptake, transport, and interaction with biological targets within plant tissues.
The study of such analogs contributes to the design of new and more effective plant growth regulators with tailored properties. Furthermore, the exploration of their biological activities is not limited to plant science; as with other substituted ureas, there is potential for discovering novel pharmacological applications.
Overview of Key Academic Research Domains for this compound
Based on the known activities of its analogs, the primary academic research domain for this compound is plant science , with a focus on its potential as a plant growth regulator . Research in this area would likely involve:
Cytokinin Activity Bioassays: Evaluating the ability of this compound to stimulate cell division and growth in plant tissue cultures, such as tobacco callus or soybean callus assays. Its activity would be compared to that of known natural cytokinins like zeatin and other synthetic phenylurea cytokinins like forchlorfenuron (B1673536) (CPPU).
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with varying alkyl chain lengths on the phenyl ring to determine the optimal structure for cytokinin activity.
Physiological and Developmental Effects: Investigating the impact of this compound on whole plants, including effects on seed germination, root and shoot development, flowering, and fruit set.
While direct and extensive research on this compound is not widely available in publicly accessible literature, the established research on its analogs provides a strong foundation and a clear direction for future investigations. The data from closely related compounds strongly suggest that this compound holds potential as a biologically active molecule worthy of further scientific exploration.
Structure
3D Structure
Properties
CAS No. |
144331-86-2 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(4-hexylphenyl)-3-phenylurea |
InChI |
InChI=1S/C19H24N2O/c1-2-3-4-6-9-16-12-14-18(15-13-16)21-19(22)20-17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3,(H2,20,21,22) |
InChI Key |
UACBQLHJIPFWNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 4 Hexylphenyl N Phenylurea
Established Synthetic Pathways for Phenylurea Core Structures
The formation of the phenylurea linkage can be achieved through several reliable and well-documented chemical reactions. These methods offer flexibility in terms of starting materials, reaction conditions, and scalability.
Amine-Isocyanate Condensation Approaches
The most prevalent method for synthesizing N,N'-disubstituted ureas is the condensation reaction between an amine and an isocyanate. smolecule.comnih.gov This approach is favored for its high efficiency and generally mild reaction conditions. The synthesis of N-(4-Hexylphenyl)-N'-phenylurea typically involves the reaction of phenyl isocyanate with 4-hexylaniline (B1328933). In this reaction, the amino group of 4-hexylaniline acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group on phenyl isocyanate. smolecule.com This nucleophilic addition results in the formation of the stable urea (B33335) bond.
The reaction kinetics are typically second-order, being dependent on the concentration of both the amine and the isocyanate. smolecule.com To enhance the reaction, various strategies can be employed. For instance, using potassium isocyanate can lead to better yields under aqueous conditions. smolecule.com Furthermore, the development of metal-catalyzed methods for the in-situ generation of isocyanates from carbamate (B1207046) precursors is an emerging area, offering a safer alternative by minimizing the handling of toxic isocyanate reagents. smolecule.comgoogle.com
A general representation of this reaction is the synthesis of various phenylurea derivatives by reacting a substituted phenyl isocyanate with a suitable amine. For example, reacting 4-bromophenyl isocyanate with dimethylamine (B145610) hydrochloride in the presence of triethylamine (B128534) yields N-(4-bromophenyl)-N',N'-dimethylurea. google.com
Amide-Based Rearrangement Reactions
Amide-based rearrangement reactions provide an alternative, metal-free pathway to diarylurea derivatives. A notable example is the amide-assisted rearrangement of hydroxybenzimidoyl chloride. nih.gov This method allows for the efficient synthesis of various 1,3-diphenylurea (B7728601) derivatives under mild conditions with good functional group tolerance. nih.gov The proposed mechanism involves the activation of the N-O bond of the hydroxyarylformimidoyl chloride by an amide, facilitating a rearrangement to form the urea structure. nih.gov
Another classical rearrangement reaction that can lead to the formation of ureas is the Hofmann rearrangement. In this reaction, a primary amide is treated with a halogen (like bromine) and a strong base, which leads to an isocyanate intermediate. masterorganicchemistry.comyoutube.comyoutube.com This isocyanate can then be trapped by an amine to form a substituted urea. youtube.com Similarly, the Curtius rearrangement, which proceeds through an acyl azide (B81097) to form an isocyanate, can also be utilized for urea synthesis. masterorganicchemistry.comyoutube.com
Aniline (B41778) and Urea Condensation Protocols
The direct condensation of anilines with urea is a classical and straightforward method for preparing phenylureas. orgsyn.orgchemicalbook.comiglobaljournal.com This reaction is typically carried out by heating a mixture of aniline hydrochloride and urea in an aqueous solution. orgsyn.org The reaction proceeds through an equilibrium where urea forms ammonium (B1175870) cyanate, which then reacts with the aniline salt to produce phenylurea. orgsyn.org A significant byproduct of this reaction is the formation of N,N'-diphenylurea (carbanilide), which occurs when the initially formed phenylurea reacts further with aniline. orgsyn.org To optimize the yield of the desired monosubstituted phenylurea, it is often necessary to carefully control the reaction time and temperature. orgsyn.orggoogle.com
For instance, phenylurea can be synthesized by refluxing a mixture of aniline, urea, hydrochloric acid, and glacial acetic acid in water. iglobaljournal.com The product crystallizes upon cooling and can be separated from the diphenylurea byproduct by taking advantage of its higher solubility in boiling water. iglobaljournal.com
Targeted Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives requires specific strategies to introduce the 4-hexyl moiety and, if necessary, to control the stereochemistry.
Introduction of the 4-Hexyl Moiety
The primary method for introducing the 4-hexyl group is through the use of 4-hexylaniline as a starting material in the amine-isocyanate condensation reaction described earlier. smolecule.com The synthesis of 4-hexylaniline itself can be achieved through various standard organic chemistry transformations, such as Friedel-Crafts acylation of benzene (B151609) followed by reduction, or Suzuki or other cross-coupling reactions to attach the hexyl chain to an aniline derivative.
An alternative approach involves the synthesis of a more complex isocyanate bearing the 4-hexylphenyl group, which can then be reacted with aniline. However, the more common and direct route is the reaction between phenyl isocyanate and 4-hexylaniline.
Stereoselective Synthesis Strategies (if applicable to known derivatives)
Currently, there is no specific information available in the provided search results regarding known derivatives of this compound that require stereoselective synthesis. The core structure of this compound is achiral. Stereoselectivity would become a factor if chiral centers were introduced into either the hexyl chain or the phenyl rings, or if the molecule exhibited atropisomerism due to restricted rotation around the N-aryl bonds, which is not expected for this compound.
However, in the broader context of urea synthesis, stereoselective methods are employed when the target molecule contains stereocenters. For example, the Hofmann rearrangement has been shown to proceed with retention of stereochemistry at the migrating carbon. youtube.com This principle could be applied to the synthesis of chiral urea derivatives if a chiral amide is used as the starting material.
For complex natural products containing urea moieties and multiple stereocenters, the stereochemical outcome of the synthesis is critical. For instance, the synthesis of the natural product EM2487, which has a complex pseudosaccharide core, requires careful control of stereochemistry throughout the synthetic sequence. umaine.edu While not directly related to this compound, these examples highlight the importance of stereoselective strategies in the synthesis of more complex, biologically active ureas.
Exploration of Structural Modifications and Analogue Design
The core structure of this compound offers multiple points for modification, allowing for the systematic exploration of structure-activity relationships (SAR). These modifications are generally aimed at enhancing potency, selectivity, and pharmacokinetic properties for various biological targets. The design of analogues can be broadly categorized into modifications of the N-substituents, replacement of the core urea scaffold with bioisosteres, and the development of specialized probes for molecular interaction studies.
The rational design of N-substituted phenylurea derivatives is a key strategy in medicinal chemistry to optimize the biological activity of lead compounds. nih.govnih.gov The urea functionality, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in the interaction of these molecules with biological targets. nih.gov Modifications are typically introduced on the phenyl rings, but alterations at the nitrogen atoms of the urea bridge, while less common, can also be explored.
The design process often begins with a parent structure, such as this compound, and introduces various substituents on the phenyl rings to probe the electronic and steric requirements of the binding site. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the urea protons and influence binding affinity. The hexyl group on one of the phenyl rings provides a significant hydrophobic domain, and variations in its length or branching can be used to explore hydrophobic pockets within a target protein.
Structure-activity relationship (SAR) studies on various diaryl urea series have revealed important insights. For example, in a series of N,N′-diarylureas designed as potential anti-tumor agents, the nature and position of substituents on the phenyl rings were found to be critical for activity. nih.gov In some cases, the presence of specific functional groups, such as a quinoline (B57606) moiety, linked to the diarylurea structure enhanced the desired biological effect. nih.gov
Computational methods, including molecular docking, are frequently employed to guide the rational design of these derivatives. By modeling the binding of this compound and its analogues into the active site of a target protein, researchers can predict which modifications are likely to improve binding and, consequently, biological activity. researchgate.net This in silico approach helps to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
The following table provides examples of rationally designed N-substituted phenylurea derivatives and the rationale behind their design, based on findings from various research studies.
| Derivative Type | Modification Rationale | Intended Effect | Reference |
| Phenyl ring halogenation | Introduce electron-withdrawing groups to alter electronic properties and potentially form halogen bonds. | Enhance binding affinity and cell permeability. | nih.gov |
| Alkoxy substitution | Introduce hydrogen bond acceptors and modulate lipophilicity. | Improve pharmacokinetic properties and target interactions. | nih.gov |
| Addition of heterocyclic rings | Introduce additional interaction points and improve solubility. | Enhance target specificity and bioavailability. | nih.gov |
| Variation of alkyl chain length | Probe hydrophobic pockets of the target protein. | Optimize hydrophobic interactions and binding affinity. | nih.gov |
Several bioisosteres for the urea and thiourea (B124793) scaffold have been explored, including squaramides, guanidines, and various heterocyclic systems. nih.gov Thioureas, where the carbonyl oxygen of the urea is replaced by a sulfur atom, are a common and synthetically accessible bioisostere. bibliotekanauki.pl The synthesis of N,N'-disubstituted thioureas often involves the reaction of an amine with an isothiocyanate.
More advanced bioisosteres include the squaramide moiety and 2-amino-1,3,4-oxadiazoles. nih.gov Squaramides are four-membered rings that are capable of forming strong hydrogen bonds and can lead to improved potency and pharmacokinetic properties. nih.gov The synthesis of squaramide-based diaryl derivatives typically involves the reaction of a diaryl squarate with an appropriate amine. Another interesting bioisosteric replacement for the urea group is the 2-aminopyrimidin-4(1H)-one ring, which has been shown to improve stability and permeability in certain classes of compounds. nih.gov
The synthesis of these bioisosteric scaffolds often requires multi-step procedures. For example, the synthesis of a thiourea analogue of this compound would involve the reaction of 4-hexylaniline with phenylisothiocyanate. The synthesis of more complex heterocyclic bioisosteres would necessitate the development of specific synthetic routes tailored to the target ring system.
The table below summarizes some bioisosteric replacements for the urea scaffold and the general synthetic approaches.
| Bioisosteric Scaffold | Key Features | General Synthetic Approach | Reference |
| Thiourea | Sulfur atom replaces carbonyl oxygen, altering hydrogen bonding geometry and electronic properties. | Reaction of an amine with an isothiocyanate. | nih.gov |
| Squaramide | Four-membered ring with strong hydrogen bonding capabilities. | Reaction of a dialkyl or diaryl squarate with amines. | nih.gov |
| 2-Amino-1,3,4-oxadiazole | Heterocyclic ring that can mimic the hydrogen bonding pattern of urea. | Multi-step synthesis often involving cyclization reactions. | nih.gov |
| 3-Amino-1,2,4-benzothiadiazine-1,1-dioxide | A rigid scaffold that can act as a urea mimetic. | Cyclization of appropriately substituted sulfonamides. | nih.gov |
To elucidate the mechanism of action and identify the molecular targets of this compound and its analogues, the development of chemical probes is essential. These probes are derivatives of the parent compound that have been modified to include a reporter group, such as a fluorescent tag, a radioactive isotope, or a photo-reactive group, without significantly altering the compound's binding affinity for its target. nih.govnih.gov
Fluorescent Probes: A common strategy is to attach a fluorescent dye to a non-critical position of the molecule. This allows for the visualization of the compound's distribution within cells and tissues using techniques like fluorescence microscopy. The choice of fluorophore and the linker used to attach it to the phenylurea scaffold are crucial to maintain biological activity.
Radiolabeled Probes: Radiolabeling involves the incorporation of a radioactive isotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or fluorine-18 (B77423) (¹⁸F), into the structure of this compound. mdpi.commdpi.com These probes are invaluable for quantitative binding assays, pharmacokinetic studies, and in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov The synthesis of radiolabeled compounds requires specialized facilities and handling procedures. For instance, the introduction of ¹⁸F is often a late-stage step in the synthesis to accommodate the short half-life of the isotope. mdpi.com
Photoaffinity Probes: Photoaffinity labeling is a powerful technique to covalently link a compound to its biological target upon photo-irradiation. nih.govvscht.cz This is achieved by incorporating a photoreactive group, such as a benzophenone, an aryl azide, or a diazirine, into the phenylurea structure. nih.gov Upon exposure to UV light, this group forms a highly reactive species that covalently binds to nearby amino acid residues in the binding pocket of the target protein. Subsequent proteomic analysis can then identify the labeled protein. The design of photoaffinity probes is challenging, as the photoreactive group must be positioned so that it does not interfere with binding but is close enough to the target for efficient crosslinking.
The development of such probes based on the this compound scaffold would follow these established principles, enabling a deeper understanding of its molecular interactions.
Advanced Spectroscopic and Structural Elucidation of N 4 Hexylphenyl N Phenylurea and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For N-(4-Hexylphenyl)-N'-phenylurea, the spectrum is characterized by signals from the aliphatic hexyl chain, the two distinct aromatic rings, and the urea (B33335) N-H protons.
The hexyl group protons appear in the upfield region (δ 0.8-2.6 ppm). The terminal methyl (CH₃) group is expected to produce a triplet at approximately δ 0.9 ppm. The internal methylene (CH₂) groups would appear as a series of multiplets between δ 1.2 and 1.6 ppm, with the methylene group attached directly to the phenyl ring (the benzylic protons) being the most deshielded and appearing as a triplet around δ 2.5-2.6 ppm due to coupling with the adjacent methylene group.
The aromatic region (δ 7.0-7.5 ppm) shows signals for the ten protons on the two phenyl rings. The unsubstituted phenyl ring protons typically exhibit complex multiplets. The 4-substituted hexylphenyl ring protons form a characteristic AA'BB' system, appearing as two distinct doublets around δ 7.1 and δ 7.4 ppm.
The two N-H protons of the urea linkage are expected to appear as two separate broad singlets in the downfield region (typically δ 8.0-9.0 ppm), as their chemical shift is sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and analysis of similar structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Hexyl CH₃ | ~ 0.9 | Triplet |
| Hexyl (CH₂)₄ | ~ 1.2 - 1.6 | Multiplet |
| Benzylic CH₂ | ~ 2.5 - 2.6 | Triplet |
| Aromatic C-H (Phenyl) | ~ 7.0 - 7.4 | Multiplet |
| Aromatic C-H (Hexylphenyl) | ~ 7.1 and 7.4 | Two Doublets |
| Urea N-H | ~ 8.0 - 9.0 | Two Broad Singlets |
Carbon (¹³C) NMR Spectroscopic Analysis
Carbon (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for the urea carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the hexyl chain.
The aliphatic carbons of the hexyl group are expected in the upfield region (δ 14-36 ppm). The urea carbonyl carbon is the most deshielded, appearing significantly downfield around δ 153-155 ppm.
The aromatic carbons resonate in the range of δ 118-140 ppm. The spectrum would show eight distinct aromatic carbon signals: six for the unsubstituted phenyl ring and four for the symmetrically substituted hexylphenyl ring. The carbons directly attached to the nitrogen atoms (ipso-carbons) and the carbon bearing the hexyl group would have distinct chemical shifts influenced by these substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and spectral data of analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Urea C=O | ~ 153 - 155 |
| Aromatic C (ipso, attached to N) | ~ 138 - 140 |
| Aromatic C (para, attached to hexyl) | ~ 135 - 137 |
| Aromatic C-H | ~ 118 - 130 |
| Benzylic CH₂ | ~ 35 - 36 |
| Hexyl (CH₂)₄ | ~ 22 - 32 |
| Hexyl CH₃ | ~ 14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings. Key correlations would be observed between adjacent protons within the hexyl chain (e.g., between the benzylic CH₂ and its neighboring CH₂) and between ortho-protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This technique would definitively link each proton signal in the hexyl chain and the aromatic rings to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. It could be used to confirm the conformation of the molecule in solution, for example, by showing through-space interactions between the N-H protons and the ortho-protons of the phenyl rings.
Infrared (IR) and Raman Spectroscopic Characterization of Functional Groups
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra are dominated by vibrations of the urea moiety and the phenyl rings. researchgate.net
The most prominent bands include:
N-H Stretching: Strong, sharp bands are expected in the region of 3300-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two N-H groups in the urea linkage. The presence of intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the hexyl group appears as strong bands just below 3000 cm⁻¹ (e.g., ~2955, 2925, and 2855 cm⁻¹).
C=O Stretching (Urea I band): A very strong and characteristic absorption band is observed between 1630 and 1670 cm⁻¹, attributed to the carbonyl (C=O) stretching vibration. This is often referred to as the "Amide I" or "Urea I" band. researchgate.net
N-H Bending and C-N Stretching (Urea II and III bands): A strong band around 1530-1550 cm⁻¹ (Urea II) arises from a combination of N-H in-plane bending and C-N stretching. Another band near 1320 cm⁻¹ (Urea III) is also associated with C-N stretching. researchgate.net
Aromatic C=C Stretching: Phenyl ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1610 cm⁻¹ region.
Table 3: Characteristic IR and Raman Bands for Phenylurea Analogs Data based on experimental values for Phenylurea and known group frequencies. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |
| N-H Stretch | 3300 - 3400 | Strong, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=O Stretch (Urea I) | 1630 - 1670 | Very Strong |
| Aromatic C=C Stretch | 1450 - 1610 | Medium to Strong |
| N-H Bend / C-N Stretch (Urea II) | 1530 - 1550 | Strong |
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and provides structural information based on its fragmentation patterns. For this compound (Molecular Formula: C₁₉H₂₄N₂O), the exact mass would be validated using high-resolution mass spectrometry (HRMS).
Under electrospray ionization (ESI) conditions, the compound would primarily be observed as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would reveal characteristic fragmentation pathways for N,N'-substituted ureas. nih.gov Key fragmentation events include:
Cleavage of the Urea C-N Bonds: A primary fragmentation pathway involves the cleavage of one of the C-N bonds of the urea group. This can lead to the formation of fragment ions corresponding to phenyl isocyanate (C₆H₅NCO) or 4-hexylphenyl isocyanate (C₁₃H₁₇NO) moieties, or the corresponding aniline (B41778) and 4-hexylaniline (B1328933) ions. nih.gov
Benzylic Cleavage: Fragmentation of the hexyl chain is also expected, particularly cleavage at the benzylic position (the bond between the first and second carbons of the alkyl chain), which would result in the loss of a C₅H₁₁ radical and the formation of a stable benzylic cation.
X-ray Crystallography for Solid-State Molecular Architecture (if available for related structures)
Studies on various N-aryl-N'-phenyl ureas show that a dominant feature in their crystal packing is the formation of a robust, one-dimensional hydrogen-bonded chain or "tape" motif. researchgate.net This structure is formed by pairs of N-H···O=C hydrogen bonds between adjacent urea molecules. In this arrangement, one N-H group of a molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and this is reciprocated, forming a characteristic R²₂(8) graph-set motif. These tapes then pack into a larger crystal lattice, often stabilized by weaker interactions such as C-H···π or π···π stacking between the phenyl rings. The phenyl rings are typically twisted out of the plane of the central urea unit. researchgate.net
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are studied)
The determination of the enantiomeric purity of chiral compounds is a critical aspect of synthetic and medicinal chemistry. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with left- and right-circularly polarized light, offer a rapid and sensitive means of quantifying enantiomeric excess.
Theoretical Framework
Chiral molecules exhibit optical activity, meaning they can rotate the plane of polarized light. Enantiomers, being non-superimposable mirror images, interact with circularly polarized light differently. This differential absorption of left- and right-circularly polarized light is the basis of circular dichroism (CD) spectroscopy. The resulting CD spectrum provides information about the absolute configuration and conformational properties of a chiral molecule.
The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. For a given wavelength, the observed CD signal (ΔA) can be expressed as:
ΔA = Δε * c * l * ee
where:
Δε is the molar circular dichroism of the pure enantiomer
c is the total concentration of the chiral compound
l is the path length of the sample cell
ee is the enantiomeric excess, expressed as a fraction
This linear relationship allows for the construction of calibration curves to determine the enantiomeric excess of unknown samples.
Application to Chiral Analogs of this compound
To illustrate the application of chiroptical spectroscopy, let us consider a hypothetical chiral derivative of this compound, for instance, N-(4-(1-methylheptyl)phenyl)-N'-phenylurea. The introduction of a stereocenter at the benzylic position of the alkyl chain renders the molecule chiral.
Detailed Research Findings
In a hypothetical study, the (R)- and (S)-enantiomers of N-(4-(1-methylheptyl)phenyl)-N'-phenylurea would be synthesized and purified. Their chiroptical properties would then be characterized using CD spectroscopy.
The CD spectra of the pure (R)- and (S)-enantiomers would be expected to be mirror images of each other. A series of solutions with known enantiomeric excess, ranging from 100% ee of the (R)-enantiomer to 100% ee of the (S)-enantiomer, would be prepared. The CD spectra of these solutions would be recorded, and the intensity of a characteristic Cotton effect (a peak or trough in the CD spectrum) would be plotted against the known enantiomeric excess.
The resulting calibration curve would then be used to determine the enantiomeric excess of a sample of N-(4-(1-methylheptyl)phenyl)-N'-phenylurea with an unknown enantiomeric composition by measuring its CD signal at the same wavelength.
Hypothetical Data Tables
The following interactive data table presents hypothetical CD data for mixtures of the (R)- and (S)-enantiomers of N-(4-(1-methylheptyl)phenyl)-N'-phenylurea at a specific wavelength.
| Sample ID | % ee of (R)-enantiomer | % ee of (S)-enantiomer | CD Signal (mdeg) at λmax |
| 1 | 100 | 0 | +50.0 |
| 2 | 75 | 25 | +37.5 |
| 3 | 50 | 50 | +25.0 |
| 4 | 25 | 75 | +12.5 |
| 5 | 0 | 100 | -50.0 |
| 6 | 50 (racemic) | 50 | 0.0 |
| Unknown | - | - | +30.0 |
From the calibration curve generated from samples 1-6, the enantiomeric excess of the "Unknown" sample can be determined. Based on its CD signal of +30.0 mdeg, the unknown sample would have an enantiomeric excess of 60% in favor of the (R)-enantiomer.
Vibrational circular dichroism (VCD), which measures the differential absorption of left- and right-circularly polarized infrared light, can also be employed for enantiomeric excess determination. VCD offers the advantage of being applicable to a wider range of molecules, including those without strong UV-Vis chromophores necessary for electronic CD. A similar approach of creating a calibration curve based on the VCD signals of samples with known enantiomeric compositions would be utilized.
Future Directions and Emerging Research Avenues for N 4 Hexylphenyl N Phenylurea
Development of Advanced Synthetic Methodologies
The synthesis of N,N'-diaryl ureas, including N-(4-Hexylphenyl)-N'-phenylurea, has traditionally relied on the reaction between an aniline (B41778) and an isocyanate. However, contemporary research is focused on developing more efficient and versatile synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions: A significant advancement is the use of palladium-catalyzed C–N cross-coupling reactions. nih.gov This method allows for the synthesis of unsymmetrical diaryl ureas from readily available starting materials. A two-pot strategy involving the arylation of a protected urea (B33335), followed by deprotection and a second arylation, provides a general and efficient route to a wide array of diaryl ureas with good to excellent yields. nih.gov This approach offers greater flexibility in introducing diverse substituents on both aryl rings, which is crucial for structure-activity relationship (SAR) studies.
Microwave-Assisted Synthesis: Another promising avenue is the application of microwave-assisted organic synthesis (MAOS). nih.govnih.gov This technique significantly reduces reaction times compared to conventional heating methods, often leading to higher yields and cleaner reactions. nih.govmdpi.com The use of microwave irradiation can accelerate the synthesis of phenylurea derivatives, making it an attractive method for rapid library synthesis and optimization of lead compounds. nih.govresearchgate.netnih.gov
Oxidative Carbonylation: Direct palladium-catalyzed oxidative carbonylation of amines presents another innovative route. This process allows for the synthesis of ureas with high catalytic efficiency, using carbon monoxide and an oxidant. researchgate.net The ability to form both symmetrical and unsymmetrical ureas from primary and secondary amines highlights the versatility of this method for generating diverse chemical entities for screening.
These advanced synthetic methodologies are pivotal for the efficient production of this compound and its analogs, facilitating deeper exploration of their biological potential.
High-Throughput Screening for Novel Molecular Targets
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.govmdpi.com For this compound, HTS plays a crucial role in identifying novel molecular targets beyond its known interactions.
HTS campaigns can be designed as either whole-cell-based assays or target-based assays. mdpi.com A whole-cell approach could reveal novel phenotypes induced by this compound, providing clues to its mechanism of action. Subsequent target deconvolution would then be necessary to identify the specific protein(s) responsible for the observed effect. researchgate.netnih.gov
Alternatively, target-based HTS can be employed by screening this compound and its analogs against panels of known protein targets, such as kinases, proteases, and receptors. upenn.edu For instance, a high-throughput screen of a phenyl-urea library led to the identification of an inhibitor of penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, demonstrating the potential of this chemical scaffold to interact with diverse protein classes. nih.gov
The development of mega-HTS platforms, capable of screening millions to billions of compounds, further expands the possibilities for discovering novel interactions. nih.gov By screening vast and diverse chemical libraries, including those containing this compound, researchers can uncover unexpected biological activities and open new therapeutic avenues.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to predict the biological activity and properties of chemical compounds. nih.gov For this compound, these computational tools are invaluable for designing novel analogs with improved potency and selectivity.
Predictive Bioactivity Models: Machine learning algorithms, such as random forests and deep neural networks, can be trained on existing bioactivity data to build models that predict the activity of new compounds. nih.govenamine.netnih.govresearchgate.net These models can be used to virtually screen large libraries of virtual compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This approach significantly accelerates the hit-to-lead optimization process.
Structure-Based Design: When the three-dimensional structure of a target protein is known, computational docking can be used to predict how this compound and its analogs will bind. researchgate.net This information can guide the design of new derivatives with improved binding affinity and specificity. For example, in silico modeling has been instrumental in understanding the structural requirements for potent soluble epoxide hydrolase (sEH) inhibitors. nih.gov
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose novel scaffolds that may have superior properties to existing compounds. This technology holds the potential to discover next-generation analogs of this compound with enhanced therapeutic profiles.
The integration of AI and ML into the research pipeline for this compound promises to accelerate the discovery and development of new and improved therapeutic agents.
Exploration of Novel Biological Activities in Defined In Vitro Systems
Recent research has identified this compound as a potent inhibitor of soluble epoxide hydrolase (sEH). mdpi.comnih.govnih.gov This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties. nih.govnih.gov By inhibiting sEH, this compound increases the levels of EETs, which can be beneficial in a variety of disease contexts.
Inhibition of Soluble Epoxide Hydrolase: In vitro studies have characterized the inhibitory activity of this compound and related compounds against recombinant human, rat, and mouse sEH. nih.gov These studies have confirmed the potency and selectivity of this class of inhibitors. The 1,3-disubstituted urea pharmacophore is recognized as having a high affinity for sEH. nih.gov
Anti-inflammatory Effects: The inhibition of sEH by this compound leads to downstream anti-inflammatory effects. In cellular models, sEH inhibitors have been shown to suppress the production of pro-inflammatory mediators. mdpi.com For example, sEH inhibition can reduce inflammation in models of obstructive nephropathy by decreasing the infiltration of inflammatory cells. nih.gov
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of N,N'-diarylurea analogs have provided valuable insights into the structure-activity relationships for sEH inhibition. nih.gov These studies have shown that modifications to the aryl rings and the linker between them can significantly impact potency and pharmacokinetic properties. nih.gov
The table below summarizes the in vitro inhibitory activity of selected urea-based compounds against soluble epoxide hydrolase.
| Compound | Target | IC50 (nM) | Assay System |
| N,N'-dicyclohexylurea (DCU) | mouse sEH | tens of nM | Recombinant enzyme |
| N-cyclohexyl-N'-(3-phenylpropyl)-urea (CPU) | mouse sEH | tens of nM | Recombinant enzyme |
| GSK2256294A | human sEH | Potent | Recombinant enzyme |
| ZL0590 (52) | BRD4 BD1 | Potent | Recombinant protein |
| Compound 23 | VEGFR-2 | 100% inhibition at 10 µM | Cell-based |
| Compound 27 | VEGFR-2 | 4.06 | Enzyme inhibition |
This data is illustrative and compiled from various research sources. nih.govnih.govnih.gov
Elucidation of Structure-Dynamics-Function Relationships at the Atomic Level
Understanding the three-dimensional structure of this compound in complex with its biological targets is crucial for rational drug design. While a specific crystal structure for this exact compound may not be publicly available, studies on closely related urea-based inhibitors provide significant insights.
X-ray Crystallography: X-ray crystal structures of human soluble epoxide hydrolase (sEH) in complex with various dialkylurea inhibitors have been determined. nih.gov These structures reveal key interactions within the active site. The urea moiety of the inhibitors typically forms hydrogen bonds with critical amino acid residues, such as Asp333, Tyr381, and Tyr465. nih.gov The hydrophobic tails of the inhibitors occupy a hydrophobic tunnel in the enzyme. The orientation of the inhibitor within this tunnel can vary, highlighting the importance of obtaining structural data for specific compounds to guide optimization. nih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying structure and dynamics. NMR studies on selenourea-based sEH inhibitors have provided information on their chemical shifts, which can be compared to their urea and thiourea (B124793) analogs to understand the electronic environment of the pharmacophore. mdpi.com While no specific NMR studies on this compound were found, this technique could be applied to determine its solution structure and study its dynamic interactions with target proteins.
Computational Modeling: In the absence of experimental structures, molecular modeling and dynamics simulations can provide valuable predictions. nih.gov Docking studies can predict the binding mode of this compound within the sEH active site, and molecular dynamics simulations can explore the stability and dynamics of the protein-ligand complex over time. researchgate.net These computational approaches, when combined with experimental data, provide a comprehensive understanding of the structure-function relationship.
Application in Chemical Biology Probes for Pathway Deconvolution
Chemical probes are essential tools for dissecting complex biological pathways and identifying the molecular targets of bioactive compounds. nih.gov this compound can be modified to create such probes, enabling a deeper understanding of its mechanism of action.
Photoaffinity Labeling: One approach is to synthesize a photoaffinity probe by incorporating a photoreactive group, such as a diazirine or benzophenone, into the this compound scaffold. enamine.netnih.govnih.gov Upon UV irradiation, this probe will covalently bind to its target protein(s) in a cellular context. The tagged proteins can then be enriched and identified using mass spectrometry-based proteomics. This method allows for the unbiased identification of direct binding partners in a physiological setting.
Click Chemistry Probes: Another versatile strategy is the use of click chemistry. nih.govlumiprobe.comthermofisher.comresearchgate.netnih.gov An alkyne or azide (B81097) handle can be introduced into the this compound molecule at a position that does not interfere with its biological activity. This "clickable" probe can then be reacted with a corresponding azide or alkyne-functionalized reporter tag (e.g., a fluorophore or biotin) for visualization or affinity purification of its cellular targets. nih.gov
Pathway Analysis: Once the targets of this compound are identified, these probes can be used to study the downstream signaling pathways. For example, by inhibiting sEH, this compound modulates the levels of EETs, which in turn can affect pathways involved in inflammation and cell proliferation. nih.gov Using these probes in combination with other cellular and molecular biology techniques, researchers can map the intricate network of interactions and elucidate the full spectrum of the compound's biological effects.
The development and application of chemical probes based on this compound will be instrumental in validating its targets and unraveling its complete mechanism of action, paving the way for its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
